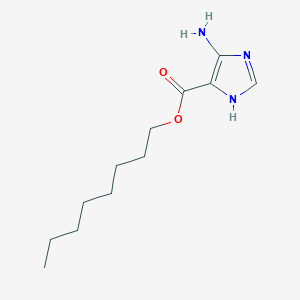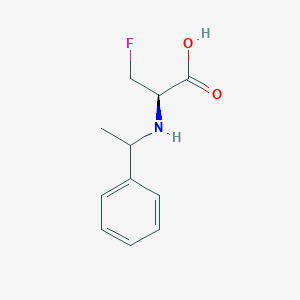![molecular formula C14H12Cl2 B14676523 1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene CAS No. 33561-54-5](/img/structure/B14676523.png)
1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene can be synthesized through several methods. One common approach involves the chlorination of toluene, where chlorine gas is introduced to toluene in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反应分析
Types of Reactions
1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or alter the aromatic ring structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are utilized.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include benzoic acid or benzaldehyde derivatives.
Reduction: Products include dechlorinated benzene derivatives.
科学研究应用
1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 1,3-dichloro-2-[(2-methylphenyl)methyl]benzene involves its interaction with specific molecular targets. The chlorine atoms and the aromatic ring structure allow it to participate in various chemical reactions, influencing biological pathways and chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
1,2-Dichlorobenzene: Another dichlorinated benzene derivative with different substitution patterns.
1,4-Dichlorobenzene: Similar structure but with chlorine atoms at different positions.
2,6-Dichlorotoluene: A closely related compound with similar chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industry .
属性
CAS 编号 |
33561-54-5 |
|---|---|
分子式 |
C14H12Cl2 |
分子量 |
251.1 g/mol |
IUPAC 名称 |
1,3-dichloro-2-[(2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C14H12Cl2/c1-10-5-2-3-6-11(10)9-12-13(15)7-4-8-14(12)16/h2-8H,9H2,1H3 |
InChI 键 |
YBVISDDQKSFICD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CC2=C(C=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


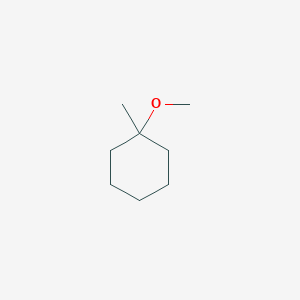
![Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl-](/img/structure/B14676449.png)
![[(4aR,7R,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14676463.png)
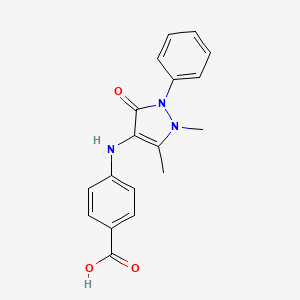


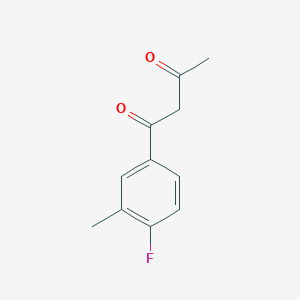
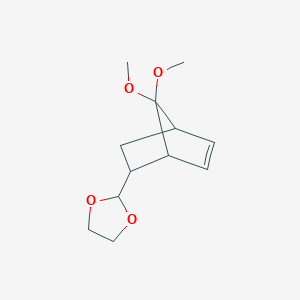
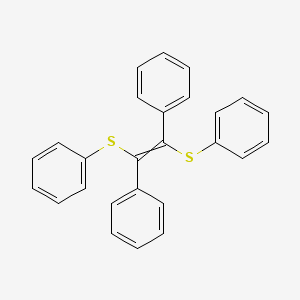

![(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid](/img/structure/B14676516.png)
